molecular formula C21H32O5 B12422985 5beta-Dihydrocortisol-d6

5beta-Dihydrocortisol-d6

Cat. No.: B12422985
M. Wt: 370.5 g/mol
InChI Key: ACSFOIGNUQUIGE-LQWLGBLNSA-N
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Description

5beta-Dihydrocortisol-d6, also known as (5beta,11beta)-11,17,21-Trihydroxypregnane-3,20-dione-d6, is a deuterium-labeled derivative of 5beta-Dihydrocortisol. This compound is a stable isotope-labeled analog used primarily in scientific research. It is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex, and plays a role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Dihydrocortisol-d6 involves the hydrogenation of cortisol to introduce deuterium atoms. The process typically includes the following steps:

    Hydrogenation: Cortisol undergoes hydrogenation in the presence of a deuterium source, such as deuterium gas (D2), and a catalyst, often palladium on carbon (Pd/C).

    Purification: The resulting product is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Large quantities of cortisol are hydrogenated using industrial-scale reactors.

    Purification and Quality Control: The product is purified through large-scale chromatography and subjected to rigorous quality control measures to ensure the desired isotopic purity and chemical integrity.

Chemical Reactions Analysis

Types of Reactions

5beta-Dihydrocortisol-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield fully saturated derivatives.

    Substitution: Functional groups on the steroid backbone can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Scientific Research Applications

5beta-Dihydrocortisol-d6 is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.

    Biology: The compound is used to study the biological effects of glucocorticoids and their metabolites.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of corticosteroid drugs.

    Industry: It is employed in the development of new steroid-based pharmaceuticals and in quality control processes for steroid production.

Mechanism of Action

5beta-Dihydrocortisol-d6 exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to the receptor, the compound influences gene expression, leading to various downstream effects such as:

    Anti-inflammatory Effects: Reduction in the production of pro-inflammatory cytokines.

    Metabolic Effects: Regulation of glucose metabolism and immune response.

    Cellular Effects: Modulation of cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5beta-Dihydrocortisol: The non-deuterated analog of 5beta-Dihydrocortisol-d6.

    Cortisol: The parent compound from which this compound is derived.

    5alpha-Dihydrocortisol: A similar compound with a different stereochemistry at the 5-position.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications:

    Isotopic Tracing: The deuterium atoms allow for precise tracking of the compound in metabolic studies.

    Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts.

    Analytical Precision: Enhanced accuracy in mass spectrometry and other analytical techniques.

Properties

Molecular Formula

C21H32O5

Molecular Weight

370.5 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S,17R)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,11D2

InChI Key

ACSFOIGNUQUIGE-LQWLGBLNSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C(C1=O)([2H])[2H])C)[2H]

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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